molecular formula C14H10I2O2 B2868573 4-(Benzyloxy)-3,5-diiodobenzaldehyde CAS No. 591210-34-3

4-(Benzyloxy)-3,5-diiodobenzaldehyde

Cat. No.: B2868573
CAS No.: 591210-34-3
M. Wt: 464.041
InChI Key: UIUDJSLESUFLPU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of benzyloxy and diiodo substituents on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde typically involves the iodination of 4-(Benzyloxy)benzaldehyde. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 3 and 5 positions of the benzaldehyde ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of the benzyloxy and diiodo groups may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3,5-diiodobenzaldehyde is unique due to the presence of both benzyloxy and diiodo groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing a variety of complex organic molecules and exploring new chemical transformations .

Properties

IUPAC Name

3,5-diiodo-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDJSLESUFLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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